Amber furan

Description

Properties

Molecular Formula |

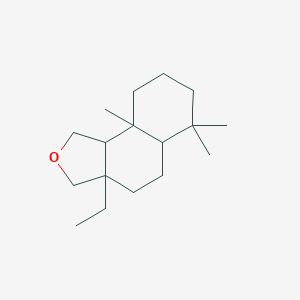

C17H30O |

|---|---|

Molecular Weight |

250.4 g/mol |

IUPAC Name |

3a-ethyl-6,6,9a-trimethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran |

InChI |

InChI=1S/C17H30O/c1-5-17-10-7-13-15(2,3)8-6-9-16(13,4)14(17)11-18-12-17/h13-14H,5-12H2,1-4H3 |

InChI Key |

AYHBUKCLFLUGTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC12CCC3C(CCCC3(C1COC2)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from Cyclic Monoterpenoids

This approach involves starting from cyclic monoterpenoids such as β-farnesene. The synthetic sequence typically includes hydrolysis and cyclization steps to form the furan ring system. Although detailed yields and conditions vary, the process often requires precise control of reaction conditions to favor the formation of the bicyclic furan structure.

Synthesis from Sesquiterpenoids

Sesquiterpenoids like β-ionone and nerolidol serve as important precursors:

β-Ionone Route: β-Ionone undergoes selective hydrogenation to produce a β-ionone derivative, which is then converted through several steps including formation of monocyclonerolidol and monocyclohomofarnesol intermediates. Final cyclization and functional group modifications yield racemic this compound.

Nerolidol Route: Starting from (E)-(+)-nerolidol, a three-step synthesis involves a sigmatropic rearrangement of allylic alcohol to homofarnesylic acid derivatives, followed by conversion to homofarnesol and subsequent cyclization to this compound. This route is valued for its relatively fewer steps compared to other methods.

Synthesis from Diterpenes

Diterpenes, especially labdane-type compounds such as levopimaric acid and sclareol, are considered ideal starting materials due to their structural similarity to this compound:

Levopimaric Acid Route: Methylation of the carboxylic acid function in levopimaric acid followed by oxidative cleavage and Wittig olefination leads to intermediates that undergo epoxidation, reduction, mesylation, and nucleophilic ring-closure to afford this compound. This method has demonstrated yields around 44% for (−)-ambrafuran, a close analog of this compound.

Sclareol Route: Sclareol undergoes dihydroxylation, oxidative cleavage, and epoxidation followed by Payne rearrangement and acid cyclization to form epoxy-labdane diols. Subsequent oxidation and reduction steps yield ambradiol, which upon cyclodehydration over activated zeolites produces this compound. This route is industrially relevant and has been optimized for enantiomeric purity using biotechnological methods.

Catalytic and Biotechnological Enhancements

Silver Nitrate and Iodine Catalysis: Research has shown that silver nitrate and iodine can promote 5-endo-dig cyclizations essential for furan ring formation from triol precursors. These catalysts enhance selectivity and yield in the synthesis of furan-containing fragrance compounds, including this compound analogs.

Microbial Fermentation: Novel methods involve microbial fermentation using fungi such as Fusarium lini to produce polar metabolites of this compound derivatives with enhanced aromatic properties. This biotransformation approach offers an alternative to purely chemical synthesis and can yield compounds with unique olfactory profiles.

Comparative Data Table of Key Synthetic Routes

Research Outcomes and Analysis

The synthetic routes from diterpenes, especially levopimaric acid and sclareol, are the most industrially viable due to the structural similarity to this compound and the availability of starting materials.

Catalytic methods employing silver nitrate and iodine improve the efficiency of furan ring formation, which is a critical step in this compound synthesis.

Biotechnological methods using fungal fermentation open new avenues for producing this compound derivatives with enhanced fragrance properties and potentially lower environmental impact.

Racemic mixtures are common in many synthetic routes; however, advances in biocatalysis and chiral resolution techniques are improving the enantiomeric purity of this compound products.

Chemical Reactions Analysis

Types of Reactions: Amber furan undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield tetrahydrofuran, a valuable solvent in organic chemistry.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan ring, enhancing its reactivity and utility.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Tetrahydrofuran.

Substitution: Halogenated furans, nitrofurans, sulfonated furans.

Scientific Research Applications

Fragrance Industry

Amber furan is primarily recognized for its role in the fragrance industry. It is valued for its unique scent profile, which contributes to the complexity of perfumes.

Case Study: Synthesis of Ambrafuran

Ambrafuran, a derivative of this compound, has been synthesized through various methods, including the oxidative degradation of labdanolic acid. The synthesis involves several steps that convert labdanolic acid into ambrafuran with high yields (up to 87%) using p-toluenesulfonic acid as a catalyst . This synthetic pathway not only provides a sustainable alternative to natural ambergris but also allows for the production of high-purity ambrafuran.

| Synthetic Route | Yield (%) | Key Steps |

|---|---|---|

| Labdanolic Acid to Ambrafuran | 87% | Oxidative degradation and cyclization |

Medicinal Chemistry

This compound and its derivatives have shown promising biological activities that can be harnessed in medicinal chemistry.

Anti-Cancer Properties

Research indicates that compounds containing furan rings exhibit anti-cancer properties, particularly against melanoma cells. For instance, furan-1,3,4-oxadiazoles have been identified as effective inhibitors of tyrosinase enzymes involved in melanin biosynthesis. These compounds demonstrated significant binding affinities and stability in molecular dynamics simulations, suggesting their potential as therapeutic agents against skin disorders related to melanogenesis .

Case Study: Toxicological Evaluation

A study evaluating the toxicological effects of furan compounds on mice revealed moderate toxicity levels associated with liver damage. The administration of furan led to histological alterations and increased apoptosis in liver cells, highlighting the need for careful consideration of dosage when exploring therapeutic applications .

| Parameter | Control Group | Furan Treatment (15 mg/kg) |

|---|---|---|

| Liver Weight | Baseline | Significantly decreased |

| Histological Changes | Normal | Mild necrosis and apoptosis |

Material Science

This compound's unique properties also extend to material science applications. Its derivatives can be utilized in the development of novel materials with specific functionalities.

Case Study: Polymer Development

Research has explored the incorporation of this compound derivatives into polymer matrices to enhance their mechanical properties and thermal stability. The addition of these compounds can lead to improved performance characteristics in various applications, including coatings and composites.

Mechanism of Action

The mechanism of action of amber furan involves its interaction with various molecular targets and pathways. For instance, in its role as an anticancer agent, this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

Furan vs. Benzene

- Structure and Reactivity: Furan’s oxygen atom introduces asymmetry and polarity, unlike benzene’s symmetric, nonpolar structure. This asymmetry restricts ring-flipping in furan derivatives, enhancing gas barrier properties in polymers like PEF compared to polyethylene terephthalate (PET) .

- Thermal and Mechanical Properties :

PEF exhibits comparable thermal stability to PET (glass transition temperature ~85–90°C) but superior CO₂ and O₂ barrier performance due to restricted molecular motion . - Applications :

Furan-based polymers are prioritized in sustainable packaging, while benzene derivatives dominate high-temperature applications (e.g., PET bottles) .

Furan vs. Thiophene

- Electronic Properties :

Both furan and thiophene (C₄H₄S) are electron-rich heterocycles. However, thiophene’s sulfur atom provides stronger aromaticity and lower bandgap, making it preferable in conductive polymers and organic electronics . - Synthetic Utility :

Furan is more readily derived from biomass (e.g., fructose via hydrothermal conversion), whereas thiophene synthesis often requires petrochemical feedstocks .

Furan vs. Pyridine

- Structural and Binding Effects :

Replacing furan’s oxygen with pyridine’s nitrogen (e.g., in DNA-binding agents like DB809) reduces binding affinity by ~10-fold due to increased bond angles and torsional strain, disrupting planar stacking interactions . - Thermodynamics :

Furan’s heat of vaporization (6,474 cal·mol⁻¹) is lower than pyridine’s (8,200 cal·mol⁻¹), reflecting weaker intermolecular forces .

Furan vs. Hydroxymethylfurfural (HMF)

- Synthesis and Applications :

HMF (C₆H₆O₃), a furan derivative, is produced via carbohydrate dehydration under hydrothermal conditions. It serves as a biofuel precursor, whereas furan itself is more commonly used in polymer chemistry . - Reactivity :

HMF’s hydroxyl and aldehyde groups enable diverse functionalization, unlike furan’s simpler ring structure .

Furan vs. Benzofuran Derivatives

- Biological Activity: Substituents on the furan ring significantly impact bioactivity.

- Drug Design :

Furan’s planar structure facilitates intercalation in drug-DNA interactions, whereas bulkier substituents (e.g., morpholine) reduce efficacy .

Data Tables

Table 1: Structural and Thermodynamic Comparison

Key Research Findings

Gas Barrier Properties : PEF’s restricted ring-flipping (vs. PET) reduces gas permeability by 30–50%, ideal for food packaging .

Binding Affinity: Furan’s planar geometry in DB293 improves DNA minor-groove binding by 10-fold over pyridine analogs .

Sustainability : Furan derivatives like HMF and 2,5-dimethylfuran are synthesized from biomass, aligning with green chemistry goals .

Q & A

Q. What analytical methods are optimal for quantifying amber furan in complex biological or food matrices?

Methodological Answer:

- Static vs. Dynamic Headspace-GC–MS : Static headspace is suitable for volatile compounds but has lower sensitivity. Dynamic headspace (e.g., purge-and-trap) increases detection limits by 30× and reduces analysis time to 15 minutes, as demonstrated in coffee studies .

- Key Parameters : Optimize equilibration temperature, sample size, and adsorbent materials to minimize matrix interference. Calibrate using isotope-labeled internal standards (e.g., ¹³C-furan) to correct for recovery losses .

- Data Validation : Compare peak areas of specific ions (e.g., m/z 68 for furan) across replicates to ensure reproducibility.

Q. How do researchers establish baseline furan levels in biological systems to distinguish exogenous exposure from endogenous production?

Methodological Answer:

- Isotope-Labeled Tracers : Administer ¹³C₄-furan to subjects and track labeled vs. unlabeled metabolites (e.g., cis-2-butene-1,4-dial conjugates) in urine over time. This separates exogenous exposure from background sources .

- Longitudinal Sampling : Collect samples for ≥6 days post-exposure to capture metabolic clearance rates. Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity .

- Statistical Tools : Apply ANOVA to compare metabolite excretion rates between labeled and unlabeled groups, adjusting for dietary confounding factors.

Advanced Research Questions

Q. What experimental designs address contradictions in furan’s carcinogenic mechanisms across in vitro and in vivo models?

Methodological Answer:

- Mechanistic Probes : Use CRISPR-modified cell lines to knockout enzymes (e.g., CYP2E1) involved in furan bioactivation. Compare genotoxicity (e.g., comet assay) and oxidative stress markers (e.g., 8-OHdG) across models .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile discrepancies between acute cytotoxicity in hepatocytes and chronic tumorigenicity in rodents. Prioritize in vivo data for human risk assessment due to metabolic complexity .

- Cross-Study Meta-Analysis : Aggregate data from ToxCast and PubChem to identify consistent pathways (e.g., Nrf2 activation) and outliers requiring further validation .

Q. How can computational models improve the prediction of furan’s reactivity in synthetic applications, such as biomass-derived diol production?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use TIP4P water models to simulate furan hydrogenolysis in aqueous phases. Parameterize force fields with DFT-calculated bond dissociation energies (BDEs) for key intermediates (e.g., tetrahydrofuran) .

- Catalytic Site Optimization : Screen transition metals (e.g., Ru, Pt) and supports (e.g., Al₂O₃, carbon nanotubes) using high-throughput experimentation. Correlate turnover frequency (TOF) with metal d-band center positions .

- Reaction Pathway Validation : Combine operando spectroscopy (e.g., DRIFTS) with kinetic isotope effects (KIEs) to confirm rate-determining steps (e.g., C-O cleavage vs. H₂ activation) .

Q. What strategies resolve discrepancies in furan’s ultrafast photochemical dynamics observed via attosecond X-ray absorption spectroscopy?

Methodological Answer:

- Time-Resolved Pump-Probe Setup : Use soft X-ray pulses (200–500 eV) to probe carbon K-edge transitions in furan vapor. Synchronize laser excitation (e.g., 266 nm) with attosecond X-ray delays to capture non-adiabatic electron dynamics .

- Theoretical Cross-Check : Compare experimental absorption spectra with TDDFT simulations of excited-state potential energy surfaces (PES). Adjust basis sets (e.g., aug-cc-pVTZ) to match spectral features .

- Data Normalization : Account for pressure-dependent signal attenuation (5 mbar in interaction region) using Beer-Lambert law corrections .

Data Contradiction Analysis Framework

Key Methodological Frameworks

- FINER Criteria : Ensure questions are Feasible (e.g., isotope availability), Interesting (novel mechanisms), Novel (untested catalysts), Ethical (animal model alternatives), and Relevant (public health priorities) .

- PICOT Structure : Define Population (e.g., rodent models), Intervention (furan dosage), Comparison (control vs. exposed), Outcome (tumor incidence), Timeframe (chronic 2-year studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.